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1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Kinase Selectivity Profiling PI3K Inhibition IRAK-4 Inhibition

1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060261-94-0) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class. Its structure features a central urea linkage connecting a 3,4-dimethoxyphenyl ring to a 6-methoxyimidazo[1,2-b]pyridazine moiety via a meta-substituted phenyl spacer.

Molecular Formula C22H21N5O4
Molecular Weight 419.4 g/mol
CAS No. 1060261-94-0
Cat. No. B3209762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
CAS1060261-94-0
Molecular FormulaC22H21N5O4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
InChIInChI=1S/C22H21N5O4/c1-29-18-8-7-16(12-19(18)30-2)24-22(28)23-15-6-4-5-14(11-15)17-13-27-20(25-17)9-10-21(26-27)31-3/h4-13H,1-3H3,(H2,23,24,28)
InChIKeyZFROFPYPFJSMLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060261-94-0): Core Identity and Availability Profile for Scientific Procurement


1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060261-94-0) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class . Its structure features a central urea linkage connecting a 3,4-dimethoxyphenyl ring to a 6-methoxyimidazo[1,2-b]pyridazine moiety via a meta-substituted phenyl spacer. The compound has been identified as a potential inhibitor of kinases such as PI3K and IRAK-4, placing it within a competitive landscape of ATP-competitive inhibitors . It is commercially available for research purposes at a typical purity of ≥95% from multiple chemical vendors .

Procurement Alert for 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Why Scaffold and Substituent Identity Preclude Simple Analog Swapping


Within the imidazo[1,2-b]pyridazine and broader urea-containing kinase inhibitor chemical space, generic substitution is scientifically unsound. The specific connectivity of the 3,4-dimethoxyphenyl urea to the 6-methoxyimidazo[1,2-b]pyridazine heterocycle dictates its kinase binding profile. SAR studies on related imidazo[1,2-b]pyridazine p38 MAP kinase inhibitors demonstrate that even minor modifications to the aryl urea substituent or the heterocycle's methoxy group can invert selectivity or drastically reduce potency [1]. Therefore, analogs with different substitution patterns (e.g., des-methoxy, chloro, or alternative heterocyclic cores) cannot be considered interchangeable without risking complete loss of the desired biological activity, underscoring the need for compound-specific procurement and validation.

Product-Specific Quantitative Evidence Guide for 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060261-94-0)


Evidence Dimension 1: Kinase Inhibition Profile and Selectivity – A Critical Data Gap

Analysis of the available public domain data reveals a significant gap: no peer-reviewed publication, patent, or authoritative database currently provides quantitative biochemical (IC50, Ki) or cellular activity data for this specific compound against its reported putative targets (PI3K, IRAK-4) or any counter-screens. Vendor product pages suggest PI3K and IRAK-4 inhibitory activity , but these claims lack the supporting numerical values, assay conditions, and comparator data required for meaningful differentiation against other known PI3K or IRAK-4 inhibitors. This absence of primary pharmacodynamic data prevents any head-to-head comparison with structurally similar analogs.

Kinase Selectivity Profiling PI3K Inhibition IRAK-4 Inhibition Quantitative SAR

Evidence Dimension 2: Cellular Anti-Proliferative Activity

No quantitative anti-proliferative data (e.g., GI50 or IC50 values) in any cancer or primary cell line have been reported for this compound in public databases or the literature. Compounds of the imidazo[1,2-b]pyridazine class have demonstrated anti-proliferative effects in neuroblastoma (IMR-32) cells [1], but the specific activity of this urea derivative remains unquantified. Thus, its potency relative to clinical candidates or other leads in the class cannot be established.

Anti-Proliferative Assay Cancer Cell Line Panel GI50

Evidence Dimension 3: Aqueous Solubility and Drug-like Properties

Experimental aqueous solubility, logP, and logD values for this compound are not reported. The calculated molecular weight (419.4 g/mol), hydrogen bond donor count (2), and acceptor count (8) place it within the 'lead-like' chemical space, but the presence of multiple aromatic rings and methoxy groups may confer high lipophilicity and low solubility, a common liability in this class . Without measured data, it is impossible to determine if it offers a solubility advantage over close analogs like the benzamide derivative CAS 955537-92-5 .

Physicochemical Properties Solubility Lipophilicity Lead-likeness

Application Scenarios for 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea (CAS 1060261-94-0) Based on Available Evidence


Chemical Probe for In-House Kinase Selectivity Panel Screening

Given the absence of published selectivity data [1], the most appropriate application is as a screening compound in an internally designed kinase selectivity panel. Laboratories with established recombinant kinase assays can generate the missing quantitative IC50 profile (Evidence Dimension 1) against a panel encompassing PI3K, IRAK-4, and related lipid or cytosolic kinases. This addresses the identified data gap and allows for direct comparison with known inhibitors (e.g., PI3Kδ inhibitor Idelalisib) under standardized conditions.

Scaffold for Directed Structure-Activity Relationship (SAR) Exploration

The 3,4-dimethoxyphenyl urea motif is a key pharmacophore for kinase hinge-region binding, as demonstrated by co-crystal structures of analogous imidazo[1,2-b]pyridazine inhibitors with p38 MAP kinase [1]. This compound serves as a starting point for synthesizing and testing analog libraries, where quantitative comparisons can be made between the target compound and its simplified or derivatized analogs (e.g., des-methoxy, halogen-substituted) to map key binding interactions.

Reference Standard for Analytical Method Development

Its unambiguous structure, high purity (≥95%), and defined SMILES/InChIKey provide a robust reference standard for developing and validating HPLC, LC-MS, or NMR quantification methods. This is a critical need highlighted by the lack of DMPK data (Evidence Dimension 3); reliable bioanalytical methods must be established prior to any in vivo PK studies. The compound can serve as a calibration standard for quantifying this chemotype in biological matrices. [1]

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